

Application Notes and Protocols: Step-by-Step Synthesis of a Key Finerenone Intermediate

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Compound of Interest

Compound Name: 4-Amino-2-methylpyridine

Cat. No.: B029970

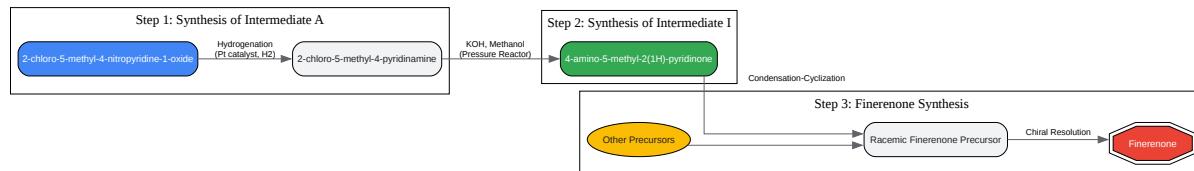
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These application notes provide a detailed protocol for the synthesis of 4-amino-5-methyl-2(1H)-pyridinone, a critical intermediate in the production of Finerenone. Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes.^[1] The synthesis commences from 2-chloro-5-methyl-4-nitropyridine-1-oxide, which is converted to the key pyridinone intermediate in a two-step process.

Synthesis Pathway Overview

The synthesis of the key intermediate, 4-amino-5-methyl-2(1H)-pyridinone (I), is achieved through a two-step reaction sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.^[2] This is followed by the condensation of the intermediate with other precursors to form the core structure of Finerenone.



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Caption: Synthetic workflow for Finerenone, highlighting the key intermediates.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methyl-4-pyridinamine (Intermediate A)

This procedure outlines the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide to yield 2-chloro-5-methyl-4-pyridinamine.

Materials:

- 2-chloro-5-methyl-4-nitropyridine-1-oxide
- Methanol
- Platinum-based catalyst (e.g., 1% platinum + 2% vanadium on carbon powder, or 0.5% platinum + 0.3% molybdenum on carbon powder)[2]
- Hydrogen gas
- Pressure reactor

Procedure:

- Suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide in methanol within a suitable pressure reactor.[2]
- Add the platinum-based catalyst to the suspension.[2]
- Pressurize the reactor with hydrogen gas and heat to the appropriate temperature.
- Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
- Upon completion, cool the reactor and carefully filter the reaction mixture to remove the catalyst.[2]
- The resulting filtrate containing 2-chloro-5-methyl-4-pyridinamine can be used directly in the next step or purified further if necessary.[2]

Step 2: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)

This protocol describes the conversion of 2-chloro-5-methyl-4-pyridinamine to 4-amino-5-methyl-2(1H)-pyridinone.

Materials:

- 2-chloro-5-methyl-4-pyridinamine (from Step 1)
- Potassium hydroxide (KOH)
- Methanol
- Pressure reactor
- Ethanol
- Water

Procedure:

- Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine and a solution of potassium hydroxide in methanol.
- Heat the mixture in the sealed reactor. A patent suggests heating to 180°C for 16 hours, leading to a pressure increase to 12.5 bar.
- After the reaction is complete, cool the reactor to room temperature.
- Neutralize the reaction mixture to a pH of 7.0 with aqueous hydrochloric acid while cooling.
- Evaporate the mixture to dryness under reduced pressure.[\[2\]](#)
- Remove residual water by azeotropic distillation with ethanol.[\[2\]](#)
- Add methanol to the residue and stir to suspend the product. Filter the mixture to remove the inorganic salt (KCl).[\[2\]](#)
- Concentrate the filtrate to dryness.[\[2\]](#)
- Recrystallize the crude product from water. Cool the solution to 0°C to induce precipitation.[\[2\]](#)
- Filter the crystals, wash with cold water, and dry to obtain 4-amino-5-methyl-2(1H)-pyridinone.

Step 3: Synthesis of Finerenone

The final steps involve the condensation of 4-amino-5-methyl-2(1H)-pyridinone with other precursors to form the dihydronaphthyridine core of Finerenone, followed by chiral resolution.

Materials:

- 4-amino-5-methyl-2(1H)-pyridinone (Intermediate I)
- Other necessary precursors for the condensation-cyclization reaction.
- Appropriate solvent for the reaction.
- Chiral resolving agent (e.g., di-p-toluoyl-D-tartaric acid)[\[1\]](#)

Procedure:

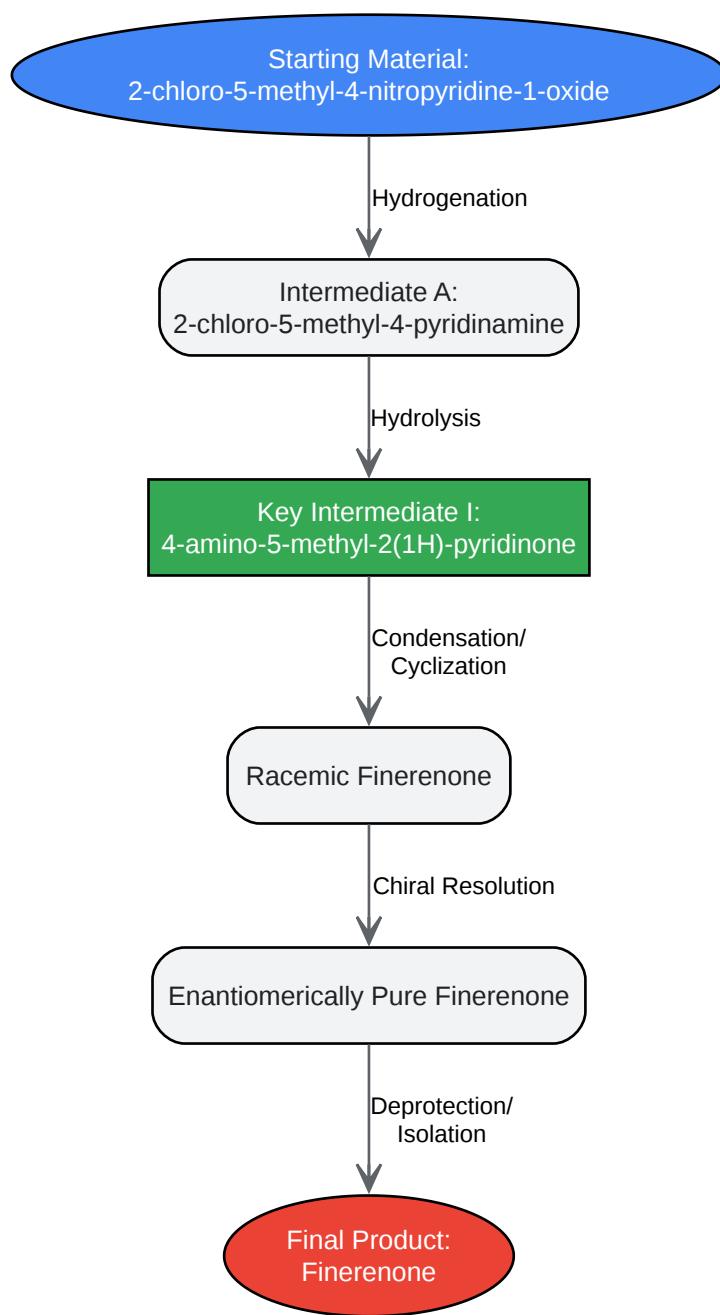
- Condensation-Cyclization: Heat the 4-amino-5-methyl-2(1H)-pyridinone with the appropriate coupling partners in a suitable solvent to facilitate the condensation and subsequent cyclization, forming the racemic finerenone precursor.[2]
- Work-up: After the reaction is complete, cool the mixture and isolate the crude product by filtration. The product can be further purified by recrystallization.[2]
- Chiral Resolution: Suspend the racemic finerenone precursor in a suitable solvent. A reported method involves treatment with di-p-toluoyl-D-tartaric acid in a mixture of ethanol and water to selectively precipitate the desired enantiomer.[1] The enantiomeric excess can be further improved by reslurrying the product in the same solvent system.[1]
- Final Product Isolation: Adjust the pH of the resolved salt using a base, such as sodium carbonate, to obtain the free base of finerenone.[1]

Quantitative Data Summary

Step	Product	Starting Material	Reagents/C conditions	Yield	Purity
1	2-chloro-5-methyl-4-pyridinamine	2-chloro-5-methyl-4-nitropyridine-1-oxide	H ₂ , Pt catalyst, Methanol	-	-
2	4-amino-5-methyl-2(1H)-pyridinone	2-chloro-5-methyl-4-pyridinamine	KOH, Methanol, 180°C	~84% (overall from 2)	>99% (HPLC)
3	(S)-Finerenone	Racemic Finerenone Precursor	di-p-toluoyl-D-tartaric acid, Ethanol/Water	~41% (of desired enantiomer)	>99% ee
3	Finerenone (free base)	(S)-Finerenone salt	Sodium carbonate, Ethanol/Water	97%	-

Yields and purity are based on reported literature values and may vary depending on experimental conditions.[\[1\]](#)

Logical Relationship Diagram



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Caption: Logical flow of the Finerenone synthesis from the starting material to the final product.

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References

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